molecular formula C10H11NS B129072 1-Benzylazetidine-2-thione CAS No. 153649-23-1

1-Benzylazetidine-2-thione

Cat. No. B129072
CAS RN: 153649-23-1
M. Wt: 177.27 g/mol
InChI Key: JCPIZLFJOYMFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylazetidine-2-thione is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This compound is known to possess a unique chemical structure that can be synthesized through various methods. The following paper will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

The mechanism of action of 1-Benzylazetidine-2-thione is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells through the inhibition of the NF-κB pathway. Additionally, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzylazetidine-2-thione in lab experiments include its potential as an anticancer agent and antioxidant, as well as its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For the study of 1-Benzylazetidine-2-thione include further studies to fully understand its mechanism of action, as well as its potential use in treating other diseases, such as cardiovascular disease and diabetes. Additionally, studies are needed to determine the optimal dosage and toxicity of this compound in humans.

Synthesis Methods

1-Benzylazetidine-2-thione can be synthesized through various methods, including the reaction of benzylamine with carbon disulfide and sodium hydroxide, or the reaction of benzylamine with sulfur and sodium hydroxide. The reaction of benzylamine with carbon disulfide and sodium hydroxide yields 1-Benzylazetidine-2-thiol, which can be oxidized to this compound using hydrogen peroxide. The reaction of benzylamine with sulfur and sodium hydroxide produces this compound directly.

Scientific Research Applications

1-Benzylazetidine-2-thione has been studied for its potential pharmaceutical applications, including its use as an anticancer agent and as an antioxidant. Studies have shown that this compound can induce apoptosis in cancer cells and reduce oxidative stress in cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

153649-23-1

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

1-benzylazetidine-2-thione

InChI

InChI=1S/C10H11NS/c12-10-6-7-11(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

JCPIZLFJOYMFJK-UHFFFAOYSA-N

SMILES

C1CN(C1=S)CC2=CC=CC=C2

Canonical SMILES

C1CN(C1=S)CC2=CC=CC=C2

synonyms

2-Azetidinethione, 1-(phenylmethyl)-

Origin of Product

United States

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